molecular formula C9H18O2 B025946 2-methyl-4-prop-2-enoxypentan-2-ol CAS No. 102840-52-8

2-methyl-4-prop-2-enoxypentan-2-ol

Cat. No.: B025946
CAS No.: 102840-52-8
M. Wt: 158.24 g/mol
InChI Key: MGRZRZNDZICCBJ-UHFFFAOYSA-N
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Description

2-Methyl-4-prop-2-enoxypentan-2-ol is a branched-chain alcohol with a propenoxy (allyloxy) substituent at the fourth carbon of the pentan-2-ol backbone.

Properties

CAS No.

102840-52-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methyl-4-prop-2-enoxypentan-2-ol

InChI

InChI=1S/C9H18O2/c1-5-6-11-8(2)7-9(3,4)10/h5,8,10H,1,6-7H2,2-4H3

InChI Key

MGRZRZNDZICCBJ-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)O)OCC=C

Canonical SMILES

CC(CC(C)(C)O)OCC=C

Synonyms

4-(Allyloxy)-2-methyl-2-pentanol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-methyl-2-pentanol typically involves the reaction of 2-methyl-2-pentanol with allyl bromide in the presence of a base such as sodium hydride (NaH) under anhydrous conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-2-pentanol is replaced by the allyloxy group.

Industrial Production Methods

On an industrial scale, the production of 4-(Allyloxy)-2-methyl-2-pentanol can be optimized by using phase transfer catalysis (PTC) to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the temperature is carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-methyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The allyloxy group can be reduced to form a saturated ether.

    Substitution: The allyloxy group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products Formed

    Oxidation: 4-(Allyloxy)-2-methyl-2-pentanone or 4-(Allyloxy)-2-methyl-2-pentanal.

    Reduction: 4-(Propoxy)-2-methyl-2-pentanol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-(Allyloxy)-2-methyl-2-pentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-methyl-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The allyloxy group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components . The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

3-Methylpentan-2-ol

  • Structure: A simpler branched alcohol with a methyl group at C3 and a hydroxyl group at C2. Lacks the propenoxy substituent.
  • Properties: Solubility: Moderately water-soluble due to the hydroxyl group but less polar than 2-methyl-4-prop-2-enoxypentan-2-ol due to the absence of an ether linkage . Applications: Found naturally in tea, acting as a flavor biomarker .

Pharmaceutical Impurities with Ether-Amino Substituents

Examples from pharmaceutical standards ():

  • (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (MM0027.08): Features a methoxyethyl-phenoxy group and an isopropylamino side chain. Comparison: The propenoxy group in the target compound may confer greater electron-withdrawing effects compared to methoxyethyl, altering metabolic stability or receptor interactions .
  • (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (MM0027.10): Contains a hydroxyethyl-phenoxy group, enhancing hydrophilicity. Comparison: The unsaturated propenoxy group in this compound could reduce hydrogen bonding capacity relative to hydroxyethyl, impacting solubility .

Indolyloxy and Phenoxyethylamino Derivatives ()

Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit:

  • Biological Activity: Demonstrated α1-, α2-, and β1-adrenoceptor binding affinity, antiarrhythmic, and spasmolytic effects .
  • Comparison: The absence of an indole or aromatic system in this compound suggests divergent pharmacological profiles. Its propenoxy group might favor interactions with lipid membranes or non-aromatic receptors.

Physicochemical and Functional Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Notable Properties/Applications
This compound ~144.21 Tertiary alcohol, propenoxy Low (predicted) Potential surfactant or intermediate
3-Methylpentan-2-ol 102.17 Secondary alcohol, methyl Moderate Flavor biomarker in tea
MM0027.08 (Pharmaceutical) 392.47 Methoxyethyl-phenoxy, amino Low Adrenoceptor modulation
MM0027.10 (Pharmaceutical) 284.35 Hydroxyethyl-phenoxy, amino Moderate Enhanced hydrophilicity

Research Implications and Gaps

  • Reactivity: The propenoxy group’s unsaturation may render this compound prone to oxidation or Michael addition reactions, unlike saturated analogs.
  • Biological Activity: While indolyloxy derivatives show adrenoceptor activity , the target compound’s efficacy in similar pathways remains unstudied.
  • Environmental Impact : Compared to natural VOCs like isoprene (), synthetic ether-alcohols like this compound may exhibit lower volatility but higher persistence .

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